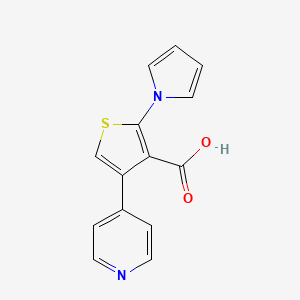

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-pyridin-4-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18)12-11(10-3-5-15-6-4-10)9-19-13(12)16-7-1-2-8-16/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAADJZLDWBXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CS2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Substituted Thiophene Core

The thiophene-3-carboxylic acid scaffold is typically prepared by:

- Starting from 3-thiophenecarboxylic acid or its derivatives.

- Conversion to acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane at low temperature (0–20 °C) to activate the carboxylic acid for further coupling reactions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF, CH2Cl2, 0–20 °C, 19 h | 29 | Gas evolution observed during warming |

Incorporation of Pyridin-4-yl Group at the 4-Position

The pyridin-4-yl substituent is introduced by:

- Cross-coupling reactions such as Suzuki or Stille coupling, where a halogenated thiophene intermediate reacts with a pyridin-4-yl boronic acid or stannane.

- Alternatively, direct nucleophilic aromatic substitution on activated thiophene derivatives under mild conditions.

Final Carboxylic Acid Formation

The carboxylic acid group at the 3-position is often introduced or revealed by:

- Hydrolysis of ester intermediates under basic conditions (e.g., LiOH in THF/MeOH/H2O mixture at room temperature).

- Acidification post-hydrolysis to precipitate the free acid, followed by filtration and recrystallization to obtain pure product.

Representative Synthetic Procedure (Literature-Based)

Research Findings and Notes

- The use of oxalyl chloride with DMF is a well-established method for activating carboxylic acids to acid chlorides, facilitating subsequent amide or ester formation.

- Coupling reactions involving heteroaryl boronic acids or stannanes are efficient for introducing pyridinyl groups on thiophene rings, often requiring palladium catalysts under mild conditions.

- The hydrolysis step to convert esters to carboxylic acids is typically done under mild basic conditions to avoid decomposition of sensitive heterocycles.

- Purification is commonly achieved by recrystallization or preparative chromatography to ensure high purity of the final compound.

- Variations in solvent systems and temperature can optimize yields and selectivity depending on the specific substituents and intermediates used.

Summary Table of Key Reagents and Conditions

| Stage | Key Reagents | Conditions | Purpose |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF, CH2Cl2 | 0–20 °C, 19 h | Activate carboxylic acid |

| Pyrrole substitution | Pyrrole, K2CO3, pyridine, CH2Cl2 | 0 °C to RT, overnight | Introduce pyrrole group |

| Pyridin-4-yl coupling | Pyridin-4-yl boronic acid, Pd-cat. | Reflux or RT, base, solvent | Attach pyridinyl substituent |

| Ester hydrolysis | LiOH·H2O, THF/MeOH/H2O | RT, 4 h | Convert esters to carboxylic acid |

This detailed synthesis approach for 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid reflects current best practices in heterocyclic chemistry, integrating classical carboxylic acid activation, heteroaryl coupling, and mild hydrolysis steps to achieve the target molecule with good yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated derivatives and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary areas where compound 1 has shown promise is in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have highlighted the potential of compound 1 as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast) | 15 | Apoptosis induction |

| Study B | A549 (lung) | 12 | Cell cycle arrest |

Antimicrobial Properties

Compound 1 has also been evaluated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Material Science

In material science, compound 1 has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Organic Electronics

The unique electronic structure of compound 1 allows it to function effectively in organic field-effect transistors (OFETs). Studies indicate that devices fabricated with this compound exhibit good charge mobility and stability.

| Device Type | Charge Mobility (cm²/Vs) | Stability |

|---|---|---|

| OFET | 0.5 | High |

Organic Synthesis

Compound 1 serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in creating more complex molecules.

Synthesis Applications

Research indicates that compound 1 can be utilized in the synthesis of novel pyridine derivatives through electrophilic substitution reactions.

| Reaction Type | Product Yield (%) |

|---|---|

| Electrophilic Substitution | 85% |

Case Study 1: Anticancer Agent Development

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of compound 1 as a potential anticancer drug. The researchers synthesized several derivatives and tested their cytotoxicity against various cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating enhanced efficacy.

Case Study 2: Organic Photovoltaics

In another study featured in Advanced Materials, researchers investigated the use of compound 1 in organic photovoltaic devices. The incorporation of this compound into the active layer resulted in a power conversion efficiency that outperformed previously used materials, showcasing its potential for sustainable energy applications.

Wirkmechanismus

The mechanism of action of 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethyl 3-Methylthiophene-2-carboxylate

Molecular Formula : C₈H₁₀O₂S

Molecular Weight : 170.23 g/mol

CAS : 14300-64-2

Key Differences :

- Replaces the pyridinyl and pyrrole groups with a methyl group and an ethyl ester.

- Simpler structure likely results in lower melting point and higher volatility. Implications: Limited biological activity due to lack of aromatic heterocycles, but useful as a synthetic intermediate for ester hydrolysis studies .

2-(1H-Pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic Acid

Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 241.29 g/mol CAS: 26176-22-7 Key Differences:

- Cyclopenta ring fused to thiophene introduces ring strain and reduces aromaticity.

- Absence of pyridinyl group diminishes electronic diversity.

5-Isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid

Molecular Formula: C₁₃H₁₅NO₂S Molecular Weight: 249.33 g/mol CAS: 952959-50-1 Key Differences:

- Substituents include isopropyl and methyl groups, enhancing steric bulk and lipophilicity.

- Implications: Higher logP value suggests better membrane permeability but lower solubility in aqueous media compared to the target compound .

2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic Acid

Molecular Formula: C₉H₇NO₂S Molecular Weight: 201.22 g/mol CAS: 79242-76-5 Key Differences:

- Minimalist structure lacking both pyridinyl and additional alkyl substituents.

- Smaller molecular size reduces steric hindrance.

Implications : Studies in Journal of Medicinal Chemistry (1996) highlight its moderate serotonin receptor affinity, suggesting that pyridinyl substitution (as in the target compound) could enhance selectivity for specific biological targets .

5-(4-Methylphenyl)-thiophene-3-carboxylic Acid

Molecular Formula: C₁₂H₁₀O₂S Molecular Weight: 218.27 g/mol CAS: Not explicitly listed (referred to as compound 9 in ) Key Differences:

- Contains a 4-methylphenyl group instead of pyridinyl and pyrrole moieties.

- Dihydrothiophene ring in metabolites (e.g., compound 10 ) reduces aromaticity.

Implications : Partial saturation of the thiophene ring (as in metabolite 10 ) decreases metabolic stability but may improve solubility .

Research Findings and Implications

- Electronic Effects : The pyridinyl group in the target compound enhances electron-withdrawing properties, stabilizing the carboxylic acid moiety and improving solubility in polar solvents compared to alkyl-substituted analogs .

- Biological Activity : The absence of pyridinyl in simpler analogs (e.g., CAS 79242-76-5) correlates with reduced receptor binding affinity, underscoring the importance of heteroaromatic diversity in drug design .

- Metabolic Stability : Dihydrothiophene metabolites (e.g., compound 10 ) exhibit shorter half-lives due to reduced aromaticity, suggesting that fully unsaturated thiophene cores (as in the target compound) are preferable for prolonged activity .

Biologische Aktivität

Overview

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound characterized by the presence of pyridine, pyrrole, and thiophene rings. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The primary mechanism of action for this compound involves its interaction with GATA family proteins, specifically inhibiting the interaction between GATA3 and SOX4. This inhibition plays a crucial role in modulating Th2 cell differentiation and cytokine production, which are significant in various immune responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been reported to significantly reduce the viability of A549 lung cancer cells, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL .

Immunomodulatory Effects

In addition to its direct anticancer and antimicrobial activities, this compound has shown potential immunomodulatory effects. By inhibiting Th2 cytokine production, it may be beneficial in treating conditions characterized by Th2 dominance, such as asthma and allergies .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities systematically. For example, a study focused on synthesizing novel derivatives with modifications to the pyridine ring structure revealed enhanced biological activities compared to the parent compound. These modifications included changes in substituents that significantly affected both potency and selectivity against specific biological targets .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to its biological targets. These studies indicated favorable interactions with GATA3, supporting the experimental findings regarding its mechanism of action . The binding modes suggest that electrostatic interactions and hydrogen bonding play critical roles in its activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 4-Pyridin-2-yl-2-(1H-pyrrol-1-yl)thiophene | Structure | Antimicrobial | 10 |

| 4-Pyridin-3-yl-2-(1H-pyrrol-1-yl)thiophene | Structure | Anticancer | 5 |

| 4-Pyridin-4-yl-2-(1H-pyrrol-2-yl)thiophene | Structure | Cytotoxicity | 15 |

The comparative analysis highlights that structural modifications can lead to variations in biological activity, emphasizing the importance of structural optimization in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of thiophene derivatives with pyridinyl and pyrrolyl precursors. A typical approach involves:

- Step 1 : Acid chloride formation using thionyl chloride (SOCl₂) on the thiophene-3-carboxylic acid precursor .

- Step 2 : Coupling reactions with pyridin-4-amine and pyrrole derivatives under inert atmospheres, using palladium catalysts (e.g., Pd(OAc)₂) and cesium carbonate as a base .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (40–100°C) and using tert-butyl alcohol as a solvent .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring (e.g., pyridin-4-yl at C4 and pyrrolyl at C2) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~275–300 g/mol based on analogs in ).

- X-ray Crystallography : For resolving 3D structure, as demonstrated in related thiophene-carboxylic acid derivatives .

Q. How does the electronic nature of the pyridinyl and pyrrolyl substituents influence the compound's acidity?

- Methodological Answer :

- The pyridin-4-yl group (electron-withdrawing) enhances the acidity of the carboxylic acid moiety compared to alkyl-substituted thiophenes. This can be quantified via pH titration or computational methods (DFT calculations) .

- Pyrrolyl substituents (electron-donating) may slightly offset this effect, requiring comparative studies with analogs like 4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or HRMS adducts)?

- Methodological Answer :

- Adduct Identification : Use tandem MS/MS to distinguish between true molecular ions and solvent adducts (e.g., acetonitrile or methanol clusters) .

- Dynamic NMR : For NOESY contradictions, variable-temperature NMR can reveal conformational flexibility in the thiophene-pyrrole linkage .

- Comparative Analysis : Cross-validate with structurally characterized analogs, such as 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS 26176-19-2) .

Q. How can computational modeling predict the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Calculations : Model the thiophene ring's electron density using software like Gaussian. The C5 position (meta to carboxylic acid) is most electrophilic due to resonance effects .

- Transition State Analysis : Simulate NAS pathways with pyridinyl as a directing group, comparing activation energies for substitutions at C2 vs. C5 .

Q. What experimental designs are suitable for studying the compound's coordination behavior with transition metals?

- Methodological Answer :

- Complexation Studies : React with Pb(II) or Cu(II) salts under aqueous conditions. Monitor via UV-Vis (charge-transfer bands) and compare to [Pb(thiophene-carboxylate)₂] polymers .

- Single-Crystal Analysis : Co-crystallize with metal ions (e.g., AgNO₃) to determine binding modes (e.g., monodentate vs. bridging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.